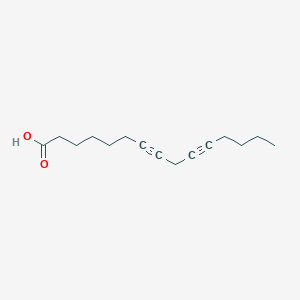

7,10-Pentadecadiynoic acid

説明

7,10-Pentadecadiynoic acid (C₁₅H₂₄, molecular weight 204.36 g/mol) is a polyunsaturated fatty acid characterized by two conjugated triple bonds at positions 7 and 10 (Figure 1). It is primarily isolated from plant species such as Angelica pubescens f. biserrata and Eryngium caeruleum . In E. caeruleum, it is a major component in n-hexane extracts, contributing to antimicrobial and cytotoxic activities . Its presence in Spirulina platensis aqueous extracts (0.44%) further highlights its natural occurrence, albeit in lower concentrations .

The compound’s acetylenic bonds confer unique chemical reactivity, distinguishing it from common unsaturated fatty acids. These structural features may enhance interactions with biological targets, such as enzymes or microbial membranes, but also reduce stability compared to saturated analogs.

特性

CAS番号 |

22117-06-2 |

|---|---|

分子式 |

C15H22O2 |

分子量 |

234.33 g/mol |

IUPAC名 |

pentadeca-7,10-diynoic acid |

InChI |

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-4,7,10-14H2,1H3,(H,16,17) |

InChIキー |

OCIQDJYHPBDJQX-UHFFFAOYSA-N |

正規SMILES |

CCCCC#CCC#CCCCCCC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7,10-Pentadecadiynoic acid typically involves the coupling of appropriate alkyne precursors. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: While specific industrial production methods for 7,10-Pentadecadiynoic acid are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient and scalable production.

化学反応の分析

Types of Reactions: 7,10-Pentadecadiynoic acid undergoes various chemical reactions, including:

Oxidation: The triple bonds in the compound can be oxidized to form diketones or other oxygenated derivatives.

Reduction: Hydrogenation of the triple bonds can yield saturated or partially saturated fatty acids.

Substitution: The acidic hydrogen of the carboxyl group can be substituted with various nucleophiles to form esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or nickel are employed for hydrogenation reactions.

Substitution: Reagents like alcohols, amines, or thiols can be used under acidic or basic conditions to form esters, amides, or thioesters.

Major Products Formed:

Oxidation: Diketones or hydroxylated derivatives.

Reduction: Saturated or partially saturated fatty acids.

Substitution: Esters, amides, or thioesters.

科学的研究の応用

Chemistry: It serves as a precursor for the synthesis of complex organic molecules and polymers.

Industry: It is used in the formulation of specialty chemicals and materials with unique properties.

作用機序

The mechanism by which 7,10-Pentadecadiynoic acid exerts its effects is primarily through its interaction with cellular membranes. The amphipathic nature of the molecule allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, its ability to form reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities .

類似化合物との比較

Positional Isomers: 2,4-Pentadecadiynoic Acid

Structural Differences :

- Triple bond positions: 2,4-Pentadecadiynoic acid (C₁₅H₂₄, CAS 174063-99-1) has triple bonds at positions 2 and 4, compared to 7 and 10 in 7,10-pentadecadiynoic acid .

- Reactivity : Proximity of triple bonds to the carboxyl group in the 2,4-isomer may increase acidity and susceptibility to oxidation.

Chain-Length Variants: 10,12-Tricosadiynoic Acid

Structural Differences :

- Chain length: 10,12-Tricosadiynoic acid (C₂₃H₃₈O₂, CAS 66990-30-5) has a 23-carbon backbone with triple bonds at positions 10 and 12 .

Functional Contrast :

- While 7,10-pentadecadiynoic acid is linked to antimicrobial activity in plants, 10,12-tricosadiynoic acid is studied for its role in photopolymerizable lipid membranes due to its extended conjugation .

Unsaturated vs. Acetylenic Analogs: C16:1Δ7 and C16:2Δ7,10

Structural Differences :

- Bond type: C16:1Δ7 (palmitoleic acid) and C16:2Δ7,10 (hexadecadienoic acid) contain double bonds instead of triple bonds .

- Stability : Double bonds are less reactive, making these compounds more abundant in biological systems.

Marine-Derived Bisabolanes (Terpenoids)

Structural Differences :

- Core structure: Marine bisabolanes (e.g., compounds 1–64 from Aspergillus spp.) are sesquiterpenoids with epoxy or hydroxyl groups, unlike the linear fatty acid structure of 7,10-pentadecadiynoic acid .

Functional Contrast :

- Bisabolanes exhibit anti-inflammatory and cytotoxic activities via terpenoid biosynthesis pathways, whereas 7,10-pentadecadiynoic acid likely targets lipid-mediated processes .

Data Tables

Table 1. Structural and Functional Comparison of 7,10-Pentadecadiynoic Acid and Analogs

Pharmacological and Industrial Potential

- 7,10-Pentadecadiynoic acid: Promising antimicrobial agent; requires stabilization for therapeutic use.

- 10,12-Tricosadiynoic acid: Used in nanotechnology for lipid-based materials .

- Bisabolanes : Marine-derived variants are explored as anti-cancer leads .

Q & A

Q. What chromatographic methods resolve co-elution issues during purification of 7,10-Pentadecadiynoic acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。